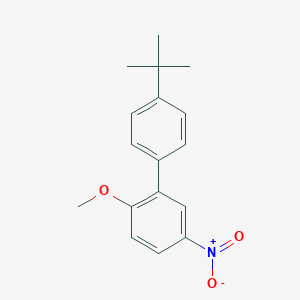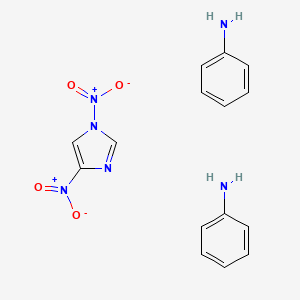
Aniline;1,4-dinitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline;1,4-dinitroimidazole is a compound that combines the aromatic amine aniline with the heterocyclic imidazole ring substituted with two nitro groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aniline;1,4-dinitroimidazole typically involves the nitration of imidazole derivatives. One common method includes the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) under controlled temperature conditions . The reaction conditions, such as the ratio of HNO₃ to H₂SO₄ and the temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline;1,4-dinitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Aniline;1,4-dinitroimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Aniline;1,4-dinitroimidazole involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
- 2,4-dinitro-1H-imidazole (2,4-DNI)
- 1-methyl-2,4,5-trinitroimidazole (MTNI)
- Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX)
- Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX)
Comparison: Aniline;1,4-dinitroimidazole is unique due to the presence of both aniline and nitroimidazole moieties, which confer distinct chemical and biological properties. Compared to other nitroimidazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
664992-82-9 |
|---|---|
Molekularformel |
C15H16N6O4 |
Molekulargewicht |
344.33 g/mol |
IUPAC-Name |
aniline;1,4-dinitroimidazole |
InChI |
InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H |
InChI-Schlüssel |
RKHROSOFHXVOIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


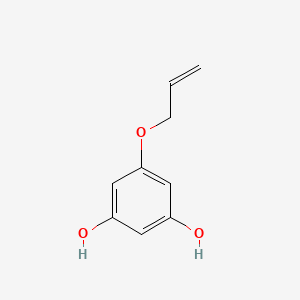
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
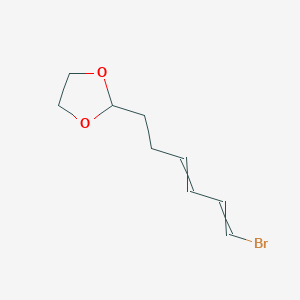
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

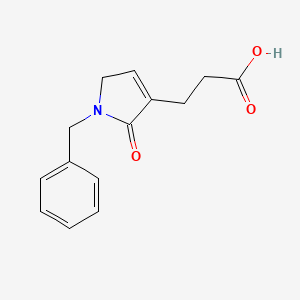
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
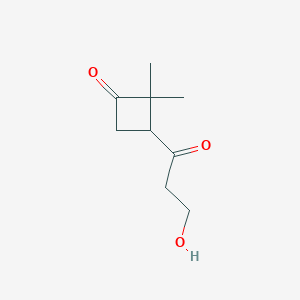
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
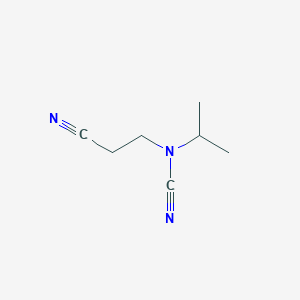
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
